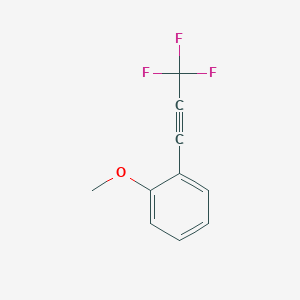
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxybenzene (anisole) and 3,3,3-trifluoropropyne.
Industrial Production: Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond using hydrogenation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropynyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Comparación Con Compuestos Similares
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the para position.
1-Methoxy-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the meta position.
(Trifluoroprop-1-yn-1-yl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Propiedades
Número CAS |
130654-80-7 |
|---|---|
Fórmula molecular |
C10H7F3O |
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
1-methoxy-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3O/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13/h2-5H,1H3 |
Clave InChI |
UWQMLMGTPHLGSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C#CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


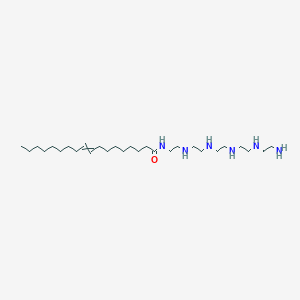
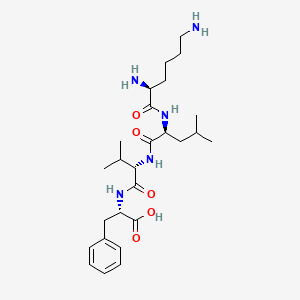
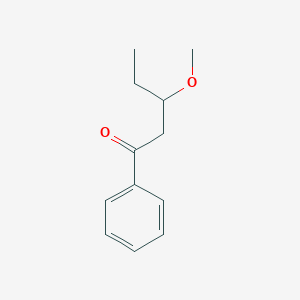
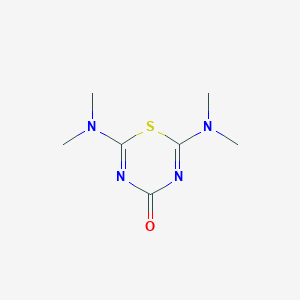
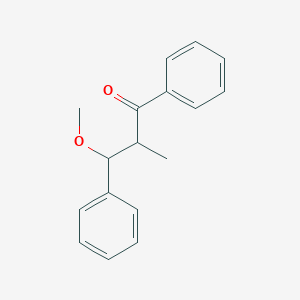
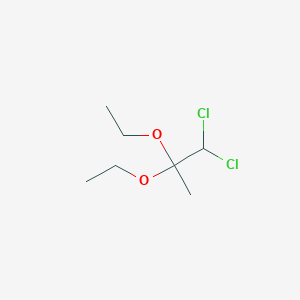
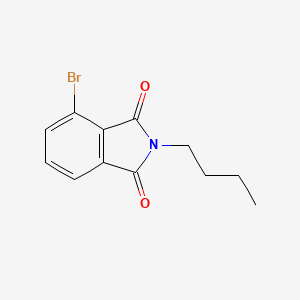
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
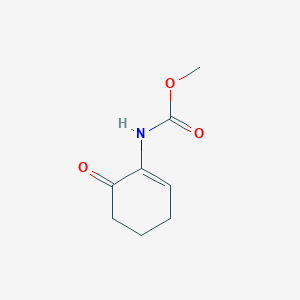
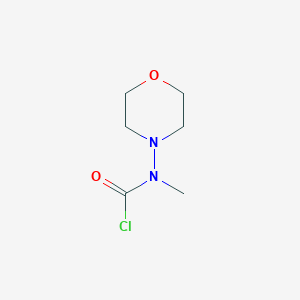
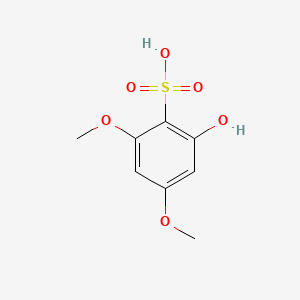
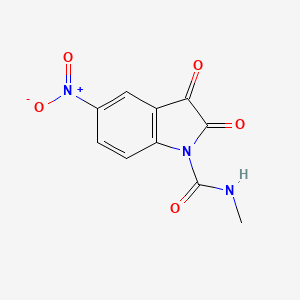
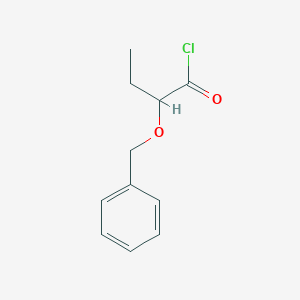
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
